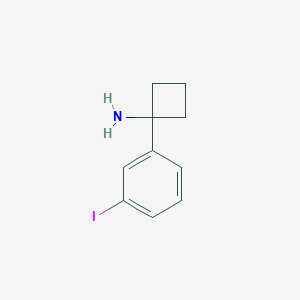

1-(3-Iodophenyl)cyclobutanamine

Description

1-(3-Iodophenyl)cyclobutanamine is a cyclobutane-based amine derivative featuring a 3-iodophenyl substituent. Its molecular formula is C₁₀H₁₂IN, with a molecular weight of 289.12 g/mol. The compound combines the steric rigidity of the cyclobutane ring with the electronic effects of the iodine substituent, making it a valuable intermediate in medicinal chemistry and organic synthesis. Iodinated aromatic compounds are particularly significant due to iodine’s role in facilitating cross-coupling reactions and its use in radiopharmaceuticals .

Structurally, the iodine atom at the phenyl ring’s meta position enhances electrophilic substitution reactivity compared to non-halogenated analogs.

Properties

Molecular Formula |

C10H12IN |

|---|---|

Molecular Weight |

273.11 g/mol |

IUPAC Name |

1-(3-iodophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2 |

InChI Key |

HHGPPWOGAIQWHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC(=CC=C2)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Iodination of Cyclobutanamine:

Reductive Amination:

Industrial Production:

- While no specific industrial-scale production methods are reported, research laboratories can synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action for 1-(3-iodophenyl)cyclobutanamine remains an area of ongoing research.

- Potential molecular targets and pathways need further investigation.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : Iodine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to bromine or chlorine. This makes the iodophenyl derivative more suitable for Suzuki-Miyaura cross-coupling reactions .

- Pharmacological Potential: Methoxy-substituted derivatives (e.g., 1-(3,4-dimethoxyphenyl)cyclobutanamine) show sedative effects, while halogenated analogs are more commonly used as synthetic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.